molecular formula C26H24N6O B2659619 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538348-87-7

5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2659619
CAS No.: 538348-87-7
M. Wt: 436.519
InChI Key: RNMSZTRPULJSHE-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O and its molecular weight is 436.519. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine rings. The synthetic pathway often utilizes various reagents and conditions to achieve the desired structure. For instance, the condensation reactions between appropriate pyridine derivatives and substituted carboxamides are commonly employed.

Anticancer Properties

Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit significant anticancer activity. In particular:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells. Results demonstrated cytotoxic effects with IC50 values indicating potent antiproliferative activity. For example, derivatives of similar structures showed IC50 values as low as 6.2 μM against HCT-116 cells .
  • Mechanism of Action : The biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. For instance, some studies suggest that triazole derivatives inhibit DNA gyrase and topoisomerases, crucial for DNA replication in cancer cells .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated:

  • Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, with varying degrees of potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Impact on Activity
Methyl group on pyridineEnhances lipophilicity and membrane permeability
Di-m-tolyl substituentsIncreases binding affinity to target enzymes
Triazole ringEssential for anticancer and antimicrobial activities

Case Studies

Several studies have highlighted the effectiveness of triazolo-pyrimidine derivatives in preclinical models:

  • Study on Anticancer Activity :
    • A recent study synthesized a series of triazolo-pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications on the pyridine ring significantly affected the compounds' potency .
  • Antimicrobial Screening :
    • Another investigation focused on evaluating the antimicrobial properties of related compounds against clinical isolates. The findings suggested that certain derivatives could serve as lead compounds for developing new antibiotics .

Properties

IUPAC Name

5-methyl-2,7-bis(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O/c1-16-7-4-9-19(13-16)23-22(25(33)29-21-11-6-12-27-15-21)18(3)28-26-30-24(31-32(23)26)20-10-5-8-17(2)14-20/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMSZTRPULJSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC(=C4)C)C)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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